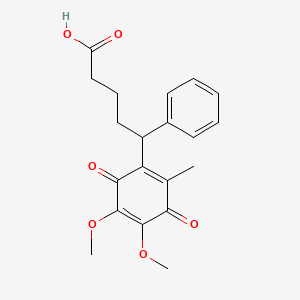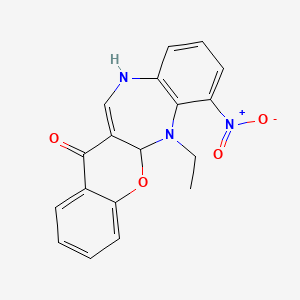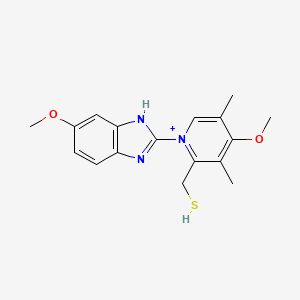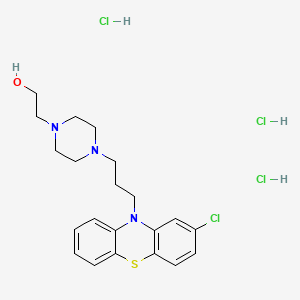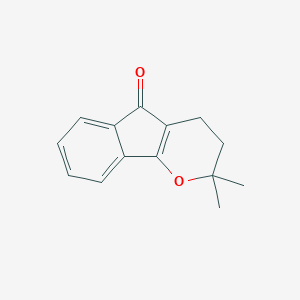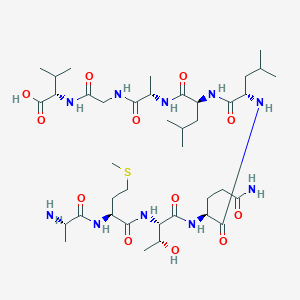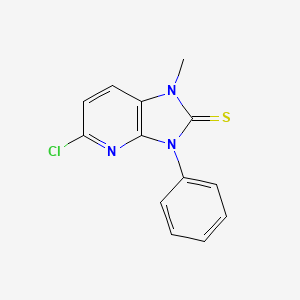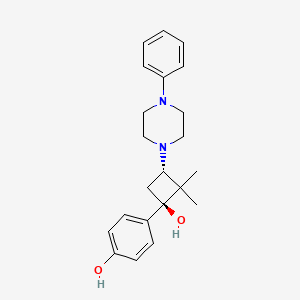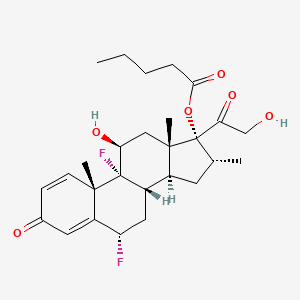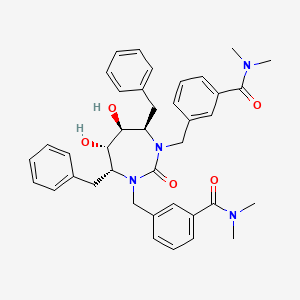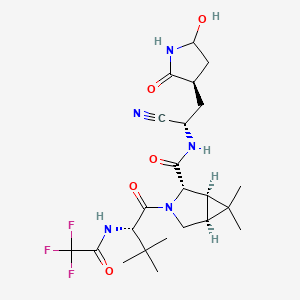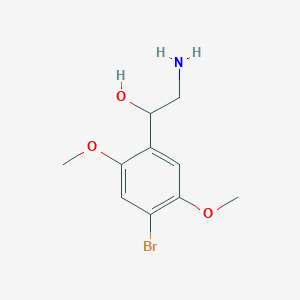
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-ol is a chemical compound that belongs to the class of substituted phenethylamines. It features a bromine atom at the 4-position and methoxy groups at the 2- and 5-positions of the benzene ring. This compound is structurally related to other phenethylamines and has been studied for its potential psychoactive effects.
Preparation Methods
The synthesis of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the following steps:
Grignard Reaction: The starting material, 4-bromo-2,5-dimethoxybenzaldehyde, undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized using pyridinium chlorochromate (PCC) to yield the ketone.
α-Bromination: The ketone is brominated at the alpha position using bromine or a brominating agent.
Reaction with Hexamethylenetetramine: The α-brominated intermediate reacts with hexamethylenetetramine to form the primary amine.
Acid Hydrolysis: The final step involves acid hydrolysis to obtain this compound.
Chemical Reactions Analysis
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions: Reagents like PCC for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions are commonly used.
Scientific Research Applications
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-ol has been studied for various scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential effects on neurotransmitter systems.
Medicine: Research is conducted to explore its potential therapeutic applications, particularly in the field of psychoactive substances.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-ol involves its interaction with neurotransmitter receptors in the brain. It is believed to act as an agonist at serotonin receptors, particularly the 5-HT2A receptor, which is associated with its psychoactive effects. The compound’s molecular structure allows it to bind to these receptors and modulate their activity, leading to altered perception and mood .
Comparison with Similar Compounds
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-ol is similar to other substituted phenethylamines, such as:
2C-B (2,5-dimethoxy-4-bromophenethylamine): Both compounds share a similar core structure but differ in their functional groups.
4-Bromo-2,5-dimethoxyphenethylamine: This compound lacks the amino group present in this compound.
2-Amino-1-(2,5-dimethoxyphenyl)ethanol: This compound has a similar structure but lacks the bromine atom at the 4-position .
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
CAS No. |
677277-62-2 |
|---|---|
Molecular Formula |
C10H14BrNO3 |
Molecular Weight |
276.13 g/mol |
IUPAC Name |
2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H14BrNO3/c1-14-9-4-7(11)10(15-2)3-6(9)8(13)5-12/h3-4,8,13H,5,12H2,1-2H3 |
InChI Key |
PCSKDXWCLQXURQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(CN)O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


